molecular formula C13H16ClF3N4O B10901875 [4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone

[4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone

Cat. No.: B10901875
M. Wt: 336.74 g/mol
InChI Key: QKWFQZMXEWXJGX-UHFFFAOYSA-N
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Description

[4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, as well as a hexahydropyrrolo[1,2-A]pyrazine moiety. Its distinctive structure makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, research has focused on the compound’s potential therapeutic effects. Studies have investigated its activity against certain diseases, exploring its mechanism of action and efficacy in preclinical models .

Industry

Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals, pharmaceuticals, and advanced materials .

Mechanism of Action

The mechanism of action of [4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone stands out due to its combined pyrazole and hexahydropyrrolo[1,2-A]pyrazine structure. This dual-ring system imparts unique chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H16ClF3N4O

Molecular Weight

336.74 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone

InChI

InChI=1S/C13H16ClF3N4O/c1-19-10(9(14)11(18-19)13(15,16)17)12(22)21-6-5-20-4-2-3-8(20)7-21/h8H,2-7H2,1H3

InChI Key

QKWFQZMXEWXJGX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)N2CCN3CCCC3C2

Origin of Product

United States

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